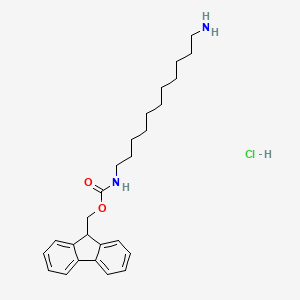

Fmoc-DAUnd HCl

Description

Contextualization within Amine-Functionalized Fluorenylmethyloxycarbonyl (Fmoc) Derivatives

Fmoc-DAUnd HCl belongs to the broader class of amine-functionalized Fmoc derivatives. The Fmoc group is a well-established protecting group for amines, particularly in peptide synthesis. scielo.brmdpi.com Its key advantage lies in its base-lability, meaning it can be removed under mild basic conditions (e.g., with piperidine) while remaining stable to acidic conditions. scielo.brmdpi.com This orthogonality allows for the selective deprotection of the Fmoc group without affecting other acid-labile protecting groups that may be present in a complex molecule. sigmaaldrich.com

The general structure of an amine-functionalized Fmoc derivative involves the Fmoc group attached to one of the amino groups of a diamine linker. This leaves the other amino group, often in its hydrochloride salt form, available for further chemical modification. iris-biotech.deadvancedchemtech.comiris-biotech.de This bifunctional nature is central to their utility, enabling them to act as linkers or spacers in the construction of more complex molecular architectures. sigmaaldrich.com The length and nature of the diamine chain can be varied to fine-tune the properties of the resulting molecules, such as their flexibility, hydrophobicity, and spacing capabilities.

Significance of the Diaminoundecane Moiety in Supramolecular and Material Science Research

The diaminoundecane portion of Fmoc-DAUnd HCl is a long, flexible alkyl chain with amino groups at both ends. suprabank.org This long aliphatic chain imparts significant hydrophobicity to the molecule. In supramolecular chemistry, such long-chain diamines are known to participate in the formation of complex assemblies through hydrogen bonding and van der Waals interactions. acs.orgias.ac.in

The length of the alkyl chain in diaminoundecane is particularly significant. It has been shown that the length of the alkyl chain in similar molecules can influence the dimensionality and packing of supramolecular structures. acs.org Specifically, long alkyl chains can lead to the formation of two-dimensional layered structures in the solid state. acs.org In the context of self-assembly, the diaminoundecane moiety can drive the organization of molecules into well-defined nanostructures, such as fibers, ribbons, and vesicles. semanticscholar.org These self-assembled structures are of great interest in materials science for applications such as hydrogel formation, drug delivery, and the development of novel biomaterials. unibo.itnih.govmdpi.comnih.gov The ability of the amino groups to be protonated also allows for pH-responsive behavior in these supramolecular systems. unibo.itnih.gov

Research Trajectories and Interdisciplinary Relevance of Fmoc-DAUnd HCl

The unique combination of the Fmoc protecting group and the diaminoundecane linker in Fmoc-DAUnd HCl opens up a range of research possibilities across multiple disciplines. A primary application lies in the synthesis of precisely defined molecular architectures. The ability to selectively deprotect the Fmoc group allows for the stepwise construction of complex molecules, making it a valuable tool in fields like medicinal chemistry and nanotechnology. sigmaaldrich.comicn2.cat

In materials science, Fmoc-DAUnd HCl is a promising candidate for the development of novel self-assembling materials. The interplay of the aromatic stacking of the Fmoc groups and the hydrophobic interactions of the undecane (B72203) chain can lead to the formation of hydrogels with tunable mechanical properties. semanticscholar.orgrsc.orgnih.gov These hydrogels have potential applications in tissue engineering, regenerative medicine, and as matrices for controlled drug release. nih.govnih.govnih.gov

Furthermore, the ability to functionalize the free amine group of Fmoc-DAUnd HCl after deprotection allows for the attachment of various moieties, including peptides, drugs, or imaging agents. This versatility makes it a powerful platform for creating multifunctional materials and bioconjugates. The study of such molecules contributes to a deeper understanding of self-assembly processes and provides a basis for the rational design of new functional materials with tailored properties. semanticscholar.orgicn2.cat

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(11-aminoundecyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O2.ClH/c27-18-12-6-4-2-1-3-5-7-13-19-28-26(29)30-20-25-23-16-10-8-14-21(23)22-15-9-11-17-24(22)25;/h8-11,14-17,25H,1-7,12-13,18-20,27H2,(H,28,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEARAVNHWWJXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Fmoc Daund Hcl

Established Solid-Phase Synthesis Protocols for Fmoc-DAUnd HCl

Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides. altabioscience.com The incorporation of non-canonical amino acids like Fmoc-DAUnd HCl into a growing peptide chain requires careful optimization of standard SPPS protocols.

Optimization of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Parameters for Fmoc-DAUnd HCl Incorporation

The successful incorporation of Fmoc-DAUnd HCl into a peptide sequence via Fmoc-based SPPS hinges on the optimization of several key parameters. The choice of resin, coupling reagents, and reaction conditions all play a crucial role in maximizing yield and purity. altabioscience.comnih.gov

Standard resins like Rink amide are often employed for the synthesis of peptide amides. iris-biotech.de The initial loading of the first amino acid onto the resin is a critical step, with loading percentages ideally falling between 50-70%. uci.edu The quality of the solvent, typically dimethylformamide (DMF), is paramount, as amine impurities can lead to premature deprotection of the Fmoc group. uci.edumesalabs.com

The deprotection step, which removes the Fmoc group to expose the amine for the next coupling reaction, is typically achieved using a solution of 20% piperidine (B6355638) in DMF. altabioscience.comuci.edu Monitoring the release of the fluorenyl group via UV/Vis spectroscopy can provide a real-time assessment of deprotection efficiency. iris-biotech.denih.gov Incomplete deprotection can be addressed by extending the reaction time or repeating the deprotection step. iris-biotech.de

For the coupling reaction, a variety of activating agents are available. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium salts such as HBTU, HATU, and PyBOP are commonly used. bachem.comwpmucdn.com The choice of coupling reagent can be critical, especially for sterically hindered or unusual amino acids. The efficiency of the coupling reaction can be monitored using qualitative tests like the Kaiser test, which detects free primary amines. iris-biotech.de

Interactive Table: Key SPPS Parameters for Fmoc-DAUnd HCl Incorporation

| Parameter | Recommended Condition/Reagent | Purpose | Monitoring/Troubleshooting |

| Resin | Rink Amide, 2-Chlorotrityl | Solid support for peptide chain growth | Determine loading capacity |

| Solvent | High-purity, amine-free DMF | Solubilize reagents and swell resin | Use fresh solvent to avoid premature deprotection |

| Deprotection | 20% Piperidine in DMF | Remove Fmoc protecting group | UV/Vis spectroscopy for Fmoc release |

| Coupling Reagent | DIC, HBTU, HATU, PyBOP | Activate carboxylic acid for amide bond formation | Kaiser test for free amines |

| Reaction Time | Variable, optimize for each step | Ensure complete reaction | HPLC and mass spectrometry analysis of intermediates |

Strategies for Mitigating Side Reactions and Premature Deprotection during Fmoc-DAUnd HCl Synthesis

Several side reactions can occur during Fmoc-based SPPS, leading to impurities and reduced yields. iris-biotech.de Premature deprotection of the Fmoc group can be caused by impurities in the DMF solvent. mesalabs.com Using high-quality, amine-free DMF is crucial to prevent this. uci.edu

Aspartimide formation is a common side reaction that can occur when an aspartic acid residue is present in the peptide sequence. iris-biotech.debiotage.com This can be minimized by using bulkier protecting groups on the aspartate side chain or by modifying the Fmoc deprotection conditions, for example, by adding hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution. biotage.com

Diketopiperazine formation is another potential side reaction, particularly when proline is the C-terminal residue. iris-biotech.de This can be mitigated by using dipeptide building blocks or by altering the base used for Fmoc deprotection. iris-biotech.de

During the final cleavage of the peptide from the resin and removal of side-chain protecting groups with trifluoroacetic acid (TFA), reactive cationic species are generated. sigmaaldrich.com These can modify sensitive residues like tryptophan, methionine, tyrosine, and cysteine. nih.gov The addition of scavengers to the cleavage cocktail, such as water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), is essential to quench these reactive species. sigmaaldrich.comnih.gov A commonly used cleavage mixture is Reagent K, which contains TFA, water, phenol, thioanisole, and EDT. nih.gov

Evaluation of Coupling Reagents and Orthogonal Protection Strategies for Fmoc-DAUnd HCl Derivatives

The choice of coupling reagent is critical for efficient peptide bond formation and for minimizing racemization. bachem.com For standard couplings, reagents like TBTU, HBTU, and PyBOP are often effective. bachem.com In cases where there is a high risk of racemization, such as with Fmoc-His(Trt)-OH, a reagent like DEPBT, which is known for its resistance to racemization, may be preferred. bachem.com The combination of DIC with an additive like HOBt or OxymaPure is also a widely used method that helps to suppress racemization. bachem.comcsic.es

Orthogonal protection strategies are fundamental to the synthesis of complex peptides with branches or other modifications. iris-biotech.desigmaaldrich.com The Fmoc/tBu strategy is a common orthogonal pair, where the Fmoc group is labile to a base (piperidine) and the tert-butyl (tBu) group is removed by acid (TFA). iris-biotech.debiosynth.com This allows for the selective deprotection of either the N-terminus or a side chain.

For more complex derivatizations, other protecting groups that can be removed under different conditions are employed. sigmaaldrich.com For instance, the Dde and ivDde groups are stable to both piperidine and TFA but can be selectively removed with hydrazine. sigmaaldrich.com This allows for side-chain modification while the peptide is still on the solid support. Similarly, the Alloc group can be removed using a palladium catalyst, providing another layer of orthogonality. uci.edu

Interactive Table: Comparison of Coupling Reagents

| Coupling Reagent | Advantages | Disadvantages |

| HBTU/TBTU | Efficient for standard couplings | Contain potentially explosive HOBt |

| HATU | High reactivity, good for difficult couplings | More expensive |

| PyBOP | High coupling rates, few side reactions | Contains potentially explosive HOBt |

| DIC/OxymaPure | Good for minimizing racemization, safer alternative to HOBt | Potential for side reactions if not used correctly |

| DEPBT | Excellent for preventing racemization |

Solution-Phase Synthesis Approaches for Fmoc-DAUnd HCl and its Analogues

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) offers advantages for large-scale production and for certain peptide sequences. wpmucdn.commdpi.com In SolPPS, the reactions are carried out in a homogenous solution, which can lead to higher yields and purity for specific targets. google.com

The use of coupling reagents is also central to SolPPS. americanpeptidesociety.org Carbodiimides like DCC and DIC are frequently used to activate the carboxylic acid group. americanpeptidesociety.org The choice of protecting groups is also critical in solution-phase synthesis. The Fmoc group can be used for N-terminal protection, and its removal is typically achieved with a base like piperidine. google.comrsc.org

Recent advancements in SolPPS have focused on developing more sustainable and efficient protocols. mdpi.com For example, the use of the coupling reagent T3P® (cyclic propylphosphonic anhydride) has been shown to promote rapid and efficient peptide bond formation with minimal epimerization and water-soluble byproducts. mdpi.com

Post-Synthetic Functionalization of Fmoc-DAUnd HCl and Conjugates

Post-synthetic modification allows for the introduction of various functionalities onto a peptide after its initial synthesis, expanding its chemical and biological properties. udel.edursc.org

Chemical Modification of the Amine Functionality in Fmoc-DAUnd HCl

The primary amine group in the side chain of Fmoc-DAUnd HCl (after removal of its protecting group) is a versatile handle for a wide range of chemical modifications. These modifications are typically performed after the peptide has been synthesized and cleaved from the resin.

One common modification is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. nih.gov Another approach is acylation, where the amine is reacted with an activated carboxylic acid or an acyl chloride to form an amide bond. nih.gov These reactions allow for the attachment of a diverse array of molecules, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or other bioactive molecules to create peptide conjugates with novel properties. The conditions for these modifications need to be carefully optimized to ensure complete reaction and to avoid side reactions with other functional groups in the peptide. nih.gov

Linker Chemistry and Conjugation Strategies with Fmoc-DAUnd HCl

Fmoc-DAUnd HCl, or N-(9-Fluorenylmethoxycarbonyl)-1,11-diaminoundecane hydrochloride, is a bifunctional linker molecule utilized in chemical synthesis. Structurally, it features an eleven-carbon aliphatic chain, providing a flexible spacer. One terminus of this chain is a primary amine protected by a fluorenylmethoxycarbonyl (Fmoc) group, while the other terminus is a primary amine in the form of a hydrochloride salt. broadpharm.comissuu.com This arrangement allows for sequential, controlled conjugation reactions at either end of the linker.

The core of its chemical utility lies in the orthogonal nature of its two functional groups. The Fmoc group is notably stable under acidic conditions but is readily cleaved under basic conditions. total-synthesis.com This cleavage is typically achieved by treatment with a secondary amine, such as piperidine or morpholine, in an aprotic polar solvent like dimethylformamide (DMF). total-synthesis.com The mechanism proceeds through a base-promoted elimination (E1cB-type reaction) that liberates the free amine. total-synthesis.com In the context of complex syntheses like those for antibody-drug conjugates (ADCs), this deprotection step can be optimized using excess pyrrolidine (B122466) to ensure efficient reaction. njbio.com

Conversely, the primary amine hydrochloride serves as a nucleophilic handle. Following neutralization with a non-nucleophilic base, this free amine readily reacts with various electrophiles. broadpharm.com Common conjugation strategies involve its acylation by activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, or its direct coupling to carboxylic acids using standard peptide coupling reagents like HBTU, HATU, or HCTU in the presence of a base like diisopropylethylamine (DIEA). broadpharm.comrsc.org It can also react with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to stable secondary amines. broadpharm.com

Derivatization reactions involving the amine terminus must be conducted under alkaline conditions (typically pH 9-11.4) to ensure the amine is deprotonated and sufficiently nucleophilic. conicet.gov.arresearchgate.netnih.gov Borate (B1201080) or carbonate buffers are commonly employed for this purpose. conicet.gov.arresearchgate.net These strategies enable the covalent attachment of Fmoc-DAUnd HCl to a wide range of molecules, including peptides, proteins, and cytotoxic payloads, making it a versatile component in solid-phase peptide synthesis (SPPS) and for the construction of ADCs. njbio.comrsc.orgnih.gov

| Functional Group | Protecting/Activating Group | Reaction Type | Typical Reagents | Resulting Linkage |

|---|---|---|---|---|

| Primary Amine | Fmoc (Fluorenylmethoxycarbonyl) | Base-mediated Deprotection | Piperidine, Morpholine, Pyrrolidine in DMF | Free Primary Amine |

| Primary Amine (as HCl salt) | HCl Salt | Acylation / Peptide Coupling | Activated Esters (e.g., NHS-esters), Carboxylic Acids + Coupling Agents (HCTU, HATU) | Amide Bond |

| Primary Amine (as HCl salt) | HCl Salt | Reaction with Carbonyls | Aldehydes, Ketones | Imine (Schiff Base), reducible to a Secondary Amine |

Purification and Isolation Techniques for Research-Grade Fmoc-DAUnd HCl

The purification and isolation of Fmoc-DAUnd HCl to research-grade standards are critical for ensuring its performance in subsequent synthetic applications. The primary goal is the removal of impurities such as unreacted starting materials, by-products from the derivatization reaction (e.g., 9-fluorenylmethanol, FMOC-OH), and any side-products formed during synthesis. scielo.brajpamc.com

Chromatographic Methods

Chromatography is the principal technique for purifying Fmoc-containing compounds. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying Fmoc-DAUnd HCl. The hydrophobic fluorenyl moiety provides significant retention on non-polar stationary phases, such as C18 silica. nih.gov Separation is typically achieved using a gradient elution system with a mobile phase consisting of water and an organic solvent like acetonitrile. rsc.org An acid modifier, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and ensure the amine is protonated. rsc.org The strong ultraviolet (UV) absorbance of the Fmoc group allows for sensitive detection during fractionation.

Ion-Exchange Chromatography (IEX): This technique can be used as an alternative or complementary purification step. nih.gov It separates molecules based on their net charge, making it suitable for purifying the amine hydrochloride salt form of the compound.

Non-Chromatographic Methods

Initial purification and isolation often involve classical chemistry techniques.

Aqueous Work-up/Extraction: Following synthesis, a standard work-up procedure is the first step in isolation. This involves partitioning the reaction mixture between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a series of aqueous washes. arkat-usa.org Acidic washes (e.g., dilute HCl) remove basic impurities, while basic washes (e.g., sodium bicarbonate solution) remove acidic impurities. total-synthesis.comarkat-usa.org

Recrystallization/Solvent Trituration: Purification of the crude solid can be achieved through recrystallization or by washing/stirring the material in a specific solvent. ajpamc.com For example, stirring the crude product in a solvent like toluene (B28343) can effectively remove non-polar impurities, a technique adapted from the purification of other Fmoc-protected amino acids. ajpamc.com

The final step in the isolation process is the removal of solvent under reduced pressure to yield the purified, research-grade Fmoc-DAUnd HCl, which is typically stored at low temperatures (e.g., -20°C) to maintain its stability. broadpharm.com

| Technique | Principle of Separation | Key Considerations |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The non-polar Fmoc group interacts with a non-polar stationary phase (e.g., C18). | Mobile phase is typically a water/acetonitrile gradient with TFA. rsc.org The Fmoc group's UV absorbance is used for detection. |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge. The protonated amine interacts with a charged stationary phase. | Useful for separating charged species and can be used orthogonally to RP-HPLC. nih.gov |

| Aqueous Work-up | Partitioning between immiscible aqueous and organic phases based on polarity and acid/base properties. | An essential first step to remove water-soluble reagents and by-products. arkat-usa.org |

| Recrystallization / Solvent Wash | Differential solubility of the compound and impurities in a chosen solvent system. | Effective for removing specific impurities and can increase overall purity before final chromatographic steps. ajpamc.com |

Supramolecular Assembly and Hydrogelation Mechanisms of Fmoc Daund Hcl Systems

Molecular Interactions Driving Fmoc-DAUnd HCl Self-Assembly

The primary driving forces for the initial aggregation of Fmoc-DAUnd HCl are hydrophobic effects and π-π stacking interactions. reading.ac.uk The bulky, planar, and aromatic fluorenyl group of the Fmoc moiety has a strong tendency to stack with neighboring fluorenyl groups to minimize its exposure to the aqueous solvent. nih.govnih.gov This π-π stacking is a significant stabilizing interaction that promotes the ordered, long-range association of molecules. nih.gov

Simultaneously, the long 11-carbon chain of the diaminoundecanoic acid residue contributes a substantial hydrophobic driving force. mdpi.com In an aqueous solution, these aliphatic tails self-associate to minimize the entropically unfavorable disruption of water's hydrogen-bonding network, a phenomenon known as the hydrophobic effect. rsc.org This cooperative action of π-π stacking and hydrophobic collapse leads to the formation of a core-shell structure where the aromatic and aliphatic parts are sequestered away from water, while the hydrophilic and charged groups remain exposed to the aqueous phase. mdpi.comrsc.orgacs.org The synergy between these interactions is a well-established principle in the assembly of peptide amphiphiles and Fmoc-amino acids. nih.govrsc.org

While hydrophobic and aromatic interactions initiate aggregation, the formation of well-defined, stable nanostructures is critically dependent on the establishment of intermolecular hydrogen bonding networks. mdpi.comnih.gov The Fmoc-DAUnd HCl molecule contains several functional groups capable of acting as hydrogen bond donors and acceptors, including the amide linkage between the Fmoc group and the amino acid, the terminal carboxylic acid, and the secondary amine.

These groups facilitate the formation of ordered arrangements, most notably β-sheet-like structures, which are a common feature in the self-assembly of Fmoc-derivatized amino acids and peptides. nih.gov In these arrangements, hydrogen bonds form between the backbone amide groups of adjacent molecules, leading to the creation of extended, one-dimensional tapes or ribbons. mdpi.comnih.gov The stability and rigidity of the resulting nanofibers are largely attributed to this extensive network of hydrogen bonds, which works in concert with the aforementioned π-π stacking and hydrophobic forces. mdpi.com The precise balance of these forces dictates the final morphology and mechanical properties of the assembled structures. nih.gov

The length of the aliphatic chain in amphiphilic molecules like Fmoc-DAUnd HCl is a critical parameter that directly influences self-assembly behavior. The 11-carbon chain of the undecanoic acid moiety provides a significant hydrophobic driving force for aggregation. mdpi.com Studies on homologous series of alkylated amino acids and peptides have shown that increasing the length of the alkyl chain enhances hydrophobic interactions, which can lead to more rapid self-assembly and the formation of more stable hydrogels. mdpi.comacs.org

However, the relationship is not always linear, as excessively long chains can sometimes introduce steric constraints that compete with the ordering directed by the Fmoc group and hydrogen bonding. researchgate.net There often exists an optimal chain length that provides the best balance between hydrophobic driving force and the ability to pack into ordered structures. mdpi.com The significant length of the undecanoic chain in Fmoc-DAUnd HCl suggests a strong tendency to form robust, fibrous assemblies. mdpi.comacs.org

Table 1: Influence of Aliphatic Chain Characteristics on Fmoc-Amino Acid Self-Assembly

| Feature | Impact on Self-Assembly | Research Finding Context |

|---|---|---|

| Increased Chain Length | Enhances hydrophobic interactions, promoting aggregation and potentially faster gelation. mdpi.comacs.org | In N-alkylated dipeptides, longer carbon chains were found to be more efficient hydrogelators. mdpi.com |

| Chain Branching | Can introduce steric hindrance, potentially disrupting the formation of uniform fibrillar morphologies. | Studies on Fmoc-protected isomers like Leucine and Isoleucine show that branching affects the resulting nanostructures. |

| Optimal Chain Length | A balance is required; too short a chain provides insufficient hydrophobic force, while a very long chain may hinder ordered packing. mdpi.com | Research on C_n-Phe-Phe systems identified an optimal chain length for hydrogelation. mdpi.com |

Influence of Hydrogen Bonding Networks in Fmoc-DAUnd HCl Assemblies

Formation and Structural Characteristics of Fmoc-DAUnd HCl Hydrogels

The self-assembly of Fmoc-DAUnd HCl molecules culminates in the formation of a supramolecular hydrogel, which is a three-dimensional network of entangled nanofibers capable of immobilizing large quantities of water. nih.gov The properties of these hydrogels are a direct consequence of the underlying molecular interactions and the hierarchical assembly process.

The formation of Fmoc-DAUnd HCl hydrogels follows a hierarchical self-assembly pathway. The process typically begins with the dissolution of the Fmoc-DAUnd HCl salt in water, often at a basic pH where the carboxylic acid group is deprotonated, ensuring molecular solubility. researchgate.net Gelation is then triggered by a change in conditions, such as a slow decrease in pH. researchgate.net

Upon triggering, the protonation of the carboxylate groups reduces electrostatic repulsion and increases the molecules' propensity to aggregate. mdpi.com This leads to the initial formation of primary nanostructures, such as β-sheet-like tapes, driven by π-π stacking and hydrogen bonding. nih.gov These primary structures then grow anisotropically into one-dimensional nanofibers. As the concentration of these nanofibers increases, they begin to interact and entangle, forming a physically cross-linked three-dimensional network that permeates the entire volume and immobilizes the solvent, resulting in a self-supporting hydrogel. mdpi.comnih.gov The final material consists of long, high-aspect-ratio fibers that create a porous, water-filled scaffold. mdpi.com

The structural and mechanical properties of Fmoc-DAUnd HCl hydrogels can be precisely controlled by manipulating the conditions under which self-assembly occurs. researchgate.net This tunability is a key advantage of supramolecular hydrogels.

Common methods for modulation include:

pH Control: The most prevalent method for triggering gelation in Fmoc-amino acid systems is the "pH switch." researchgate.net This is often achieved by the slow hydrolysis of glucono-δ-lactone (GdL), which gradually lowers the pH of the solution. The rate of pH change can significantly impact the resulting fibrillar morphology and the mechanical stiffness of the gel. researchgate.net

Concentration: The concentration of the Fmoc-DAUnd HCl precursor is a fundamental parameter. Below a critical gelation concentration (CGC), a stable hydrogel will not form. Above the CGC, increasing the concentration generally leads to denser fibrillar networks and mechanically stiffer hydrogels.

Temperature: Temperature can influence both the kinetics of assembly and the stability of the non-covalent interactions. For some systems, a heating and cooling cycle can be used to induce or modify the hydrogel structure. researchgate.net

Ionic Strength: The presence of salts can modulate electrostatic interactions. For a charged molecule like Fmoc-DAUnd HCl, increasing the ionic strength can screen the repulsion between the protonated amine groups, thereby promoting aggregation and potentially affecting the morphology of the resulting fibers. acs.org

Table 2: Methods for Modulating Fmoc-Amino Acid Hydrogel Properties

| Modulation Method | Parameter | Effect on Hydrogel Properties |

|---|---|---|

| pH Switch | Rate of pH decrease (e.g., GdL vs. direct acid addition) | Slower pH changes generally lead to more ordered fibrillar networks and different mechanical properties. researchgate.net |

| Concentration | Precursor concentration | Affects gel stiffness (G'), fibril density, and the minimum gelation concentration (CGC). |

| Temperature | Thermal cycling | Can be used to trigger sol-gel transitions and anneal structures, altering morphology. researchgate.net |

| Ionic Strength | Salt concentration | Screens electrostatic repulsion, influencing aggregation kinetics and fiber morphology. acs.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| N-fluorenylmethoxycarbonyl-diaminoundecanoic acid hydrochloride | Fmoc-DAUnd HCl |

| Glucono-δ-lactone | GdL |

| Leucine | Leu |

| Isoleucine | Ile |

Self-Assembly Pathways Leading to Nanofibrous Hydrogels

Comparative Analysis of Self-Assembly in Fmoc-DAUnd HCl and Related Fmoc-Amino Acid/Peptide Systems

The self-assembly of Fmoc-conjugated molecules into supramolecular structures like nanofibers, ribbons, and hydrogels is a well-established phenomenon driven by non-covalent forces. frontiersin.orgnih.gov The Fmoc group provides a strong impetus for assembly through π-π stacking and hydrophobic effects, while the peptide or amino acid component introduces hydrogen bonding and electrostatic interactions that define the final architecture and responsiveness of the material. nih.gov

The nature of the amino acid residue—its side chain's size, charge, hydrophobicity, and hydrogen-bonding capacity—critically dictates the morphology and stability of the resulting supramolecular structures.

In the case of Fmoc-DAUnd HCl, the "residue" is the 1,11-diaminoundecane (B1582458) chain, which differs significantly from a standard amino acid. Key points of comparison include:

Alkyl Chain Length: Hydrophobic alkyl chains are crucial components in many self-assembling peptides. mdpi.com Studies on various peptide amphiphiles show that longer alkyl chains enhance hydrophobic interactions, which can drive the formation of more defined one-dimensional nanostructures. frontiersin.orgnih.gov For instance, modifying a di-tyrosine (YY) peptide with amino acids bearing progressively longer alkane side chains (from glycine (B1666218) to leucine) resulted in a transition from small fiber structures to sea urchin-like 3D assemblies, demonstrating the critical role of chain length in promoting self-assembly. mdpi.com The C11 chain in Fmoc-DAUnd HCl provides a substantial hydrophobic driving force, likely promoting robust self-assembly into fibrillar structures, similar to other lipidated peptides.

Terminal Functional Group: Most Fmoc-amino acid gelators feature a C-terminal carboxylic acid. mdpi.com The self-assembly of these molecules is highly sensitive to the ionization state of this group. acs.org In contrast, Fmoc-DAUnd HCl has a terminal primary ammonium (B1175870) group (-NH₃⁺). This cationic headgroup will lead to different electrostatic interactions and pH-responsive behavior compared to the anionic carboxylate group found in molecules like Fmoc-phenylalanine (Fmoc-Phe) or Fmoc-tyrosine (Fmoc-Tyr).

Structural Flexibility: Unlike the rigid aromatic side chains of Fmoc-Phe or the defined stereochemistry of proteinogenic amino acids, the long undecane (B72203) chain in Fmoc-DAUnd HCl is highly flexible. This flexibility can influence the packing of the molecules within the supramolecular assembly, potentially leading to different morphologies compared to those formed by Fmoc-amino acids with more constrained side chains. For example, Fmoc-Alanine forms fibril-like objects, while Fmoc-Arginine, with its charged side chain, assembles into plate-like crystals. reading.ac.uk

| Fmoc-Derivative | Key Residue Feature | Primary Driving Forces for Assembly | Observed/Predicted Morphology | Reference |

|---|---|---|---|---|

| Fmoc-Phenylalanine (Fmoc-Phe) | Aromatic side chain, C-terminal acid | π-π stacking, H-bonding | Fibrils, ribbons, hydrogels | mdpi.comacs.org |

| Fmoc-Tyrosine (Fmoc-Tyr) | Aromatic side chain with -OH, C-terminal acid | π-π stacking, H-bonding | Fibers, crystals | mdpi.com |

| Fmoc-Alanine (Fmoc-Ala) | Small aliphatic side chain, C-terminal acid | π-π stacking, H-bonding | Fibrils nucleating from cores | reading.ac.uk |

| Fmoc-Lysine (Fmoc-Lys) | Aliphatic chain with terminal amine, C-terminal acid | π-π stacking, H-bonding, electrostatic | Fibers, hydrogels | nih.gov |

| Fmoc-DAUnd HCl (Hypothetical) | Long (C11) aliphatic chain, terminal ammonium | π-π stacking, hydrophobic interactions, H-bonding, electrostatic | Predicted to form fibers or related 1D nanostructures | N/A |

The ability of Fmoc-conjugated systems to undergo sol-gel transitions in response to pH is a hallmark feature, typically driven by the protonation or deprotonation of ionizable groups. frontiersin.org

pH-Responsive Gelation: For the majority of Fmoc-amino acid hydrogelators, gelation is triggered by lowering the pH. At high pH, the C-terminal carboxylic acid is deprotonated to a carboxylate (-COO⁻), leading to electrostatic repulsion that hinders assembly. acs.org Upon acidification, the carboxylate is protonated to the neutral carboxylic acid (-COOH), which eliminates repulsion and allows intermolecular hydrogen bonding and π-π stacking to form a fibrillar network that entraps water, forming a hydrogel. mdpi.com For Fmoc-DAUnd HCl, the pH response would be inverted. The terminal amine group (pKa ~10-11) would be protonated and positively charged (-NH₃⁺) under acidic and neutral conditions (pH < 9). This charge would create repulsive forces. Gelation might be induced by raising the pH into the basic range, which would deprotonate the ammonium to a neutral amine (-NH₂), reducing electrostatic repulsion and facilitating assembly.

Ambidextrous Behavior: Ambidextrous gelators are molecules capable of forming gels in both water (hydrogels) and organic solvents (organogels). This property arises from a fine balance of hydrophilic and hydrophobic interactions. Research on Nα,Nε-di-Fmoc-L-lysine (Fmoc-K(Fmoc)) has shown that the presence of two Fmoc groups and a hydrogen-bonding backbone enables pH-controlled ambidextrous gelation. rsc.orgresearchgate.net The molecule forms hydrogels at various pH values and also gels a range of organic solvents. Given that Fmoc-DAUnd HCl possesses a powerful hydrophobic region (Fmoc and C11 chain) and a polar headgroup, it is a strong candidate for ambidextrous behavior. The hydrophobic segment would favor dissolution and assembly in organic solvents, while the charged headgroup ensures water solubility and the potential for hydrogelation.

| Compound | Ionizable Group | pH Trigger for Hydrogelation | Ambidextrous Behavior | Reference |

|---|---|---|---|---|

| Fmoc-Diphenylalanine (Fmoc-FF) | Carboxylic acid | Decrease pH (e.g., from >9 to <7) | Primarily hydrogelator | acs.org |

| di-Fmoc-Lysine (Fmoc-K(Fmoc)) | Carboxylic acid | pH-controlled | Yes (hydrogels and organogels) | rsc.orgresearchgate.net |

| Fmoc-LnQG peptides | Carboxylic acid | Assembly influenced by pH (5-8) | Not reported | mdpi.com |

| Fmoc-DAUnd HCl (Hypothetical) | Primary amine | Predicted on pH increase (to basic) | Predicted to be possible | N/A |

Influence of Amino Acid Residue and Sequence on Supramolecular Organization

Stimuli-Responsive Self-Assembly of Fmoc-DAUnd HCl Materials

Beyond pH, the self-assembly of Fmoc-based materials can be controlled by a variety of external stimuli, enabling the design of "smart" materials. nih.gov

The self-assembly of Fmoc-DAUnd HCl would likely be responsive to several stimuli:

pH: As detailed previously, changes in pH that alter the protonation state of the terminal amine group would be the primary stimulus for controlling assembly and disassembly.

Ionic Strength: In its protonated state at neutral pH, the cationic charges on the Fmoc-DAUnd HCl assemblies would be mutually repulsive. The addition of salts (e.g., NaCl) would introduce counter-ions that screen this electrostatic repulsion. This charge screening effect would lower the energy barrier for aggregation, potentially inducing self-assembly or strengthening an existing gel network. This principle is commonly used to modulate the assembly of charged peptide systems. metu.edu.tr

Temperature: Temperature changes primarily affect hydrophobic interactions. For systems driven by such forces, an increase in temperature often strengthens the interactions and promotes assembly, a phenomenon known as the hydrophobic effect. The large hydrophobic character of Fmoc-DAUnd HCl suggests its assembly may exhibit temperature dependence. nih.gov

Co-assembly: The properties of Fmoc-DAUnd HCl assemblies could be tuned by co-assembling them with other molecules. For example, co-assembly with an anionic Fmoc-amino acid, like Fmoc-glutamic acid, could lead to the formation of charge-complementary structures with enhanced stability and different morphologies. nih.gov

The design of stimuli-responsive materials often relies on incorporating specific functional groups that respond to triggers like light, enzymes, or redox conditions. nih.govacs.org While the basic structure of Fmoc-DAUnd HCl is primarily responsive to pH and ionic strength, its terminal amine group offers a chemical handle for further modification to introduce other forms of stimuli-responsiveness.

Compound Name Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

| Fmoc-DAUnd HCl | N¹-(9-Fluorenylmethyloxycarbonyl)-1,11-diaminoundecane hydrochloride |

| Fmoc-Phe | N-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine |

| Fmoc-Tyr | N-(9-Fluorenylmethyloxycarbonyl)-L-tyrosine |

| Fmoc-Ala | N-(9-Fluorenylmethyloxycarbonyl)-L-alanine |

| Fmoc-Lys | Nα-(9-Fluorenylmethyloxycarbonyl)-L-lysine |

| Fmoc-K(Fmoc) | Nα,Nε-bis(9-Fluorenylmethyloxycarbonyl)-L-lysine |

| Fmoc-FF | N-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanyl-L-phenylalanine |

| Boc-DAUnd*HCl | N¹-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride |

| Fmoc-L₂QG | N-(9-Fluorenylmethyloxycarbonyl)-L-leucyl-L-leucyl-L-glutaminyl-glycine |

| Fmoc-L₃QG | N-(9-Fluorenylmethyloxycarbonyl)-L-leucyl-L-leucyl-L-leucyl-L-glutaminyl-glycine |

| Fmoc-glutamic acid | N-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid |

Advanced Analytical and Spectroscopic Characterization of Fmoc Daund Hcl Assemblies

Chromatographic Methodologies for Purity Assessment and Derivative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in assessing the purity of Fmoc-DAUnd HCl and analyzing its derivatives and conjugates. These methods are crucial for ensuring the quality of the starting material and for characterizing the products of subsequent chemical modifications.

HPLC is a cornerstone for the quality control of Fmoc-protected amino acids, with manufacturers often guaranteeing a purity of ≥ 99%. sigmaaldrich.com For the analysis of Fmoc-amino acids and their conjugates, reversed-phase HPLC (RP-HPLC) is a widely adopted technique. acs.orgrsc.org

The separation is typically achieved using a C18 column. acs.orgrsc.org A common mobile phase system involves a gradient elution with water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA), such as 0.1%. acs.orggoogle.com This acidic additive helps to ensure good peak shape and resolution. Detection is commonly performed using a UV detector, often at a wavelength of 220 nm or 280 nm, to monitor the peptide bonds and the Fmoc group. google.comrsc.orgscienceopen.com The high sensitivity of this method allows for the detection of impurities and byproducts, ensuring the high purity of the Fmoc-DAUnd HCl used in self-assembly studies. sigmaaldrich.com

For more complex structures like peptide-oligonucleotide conjugates, ion-pair reversed-phase HPLC (IP-RP-HPLC) is often employed to achieve sensitive analysis. acs.org The enantiomeric purity of Fmoc-amino acids is also a critical parameter, as it can significantly impact the resulting peptide's quality. sigmaaldrich.comphenomenex.com Chiral HPLC methods, using polysaccharide-based chiral stationary phases, have been developed for the enantioseparation of N-Fmoc α-amino acids. phenomenex.com

Interactive Data Table: Typical HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Condition | Common Application |

| Column | C18 Reverse Phase acs.orgrsc.org | Purity assessment of Fmoc-amino acids and peptides |

| Mobile Phase A | Water with 0.1% TFA acs.orggoogle.com | Gradient elution for separating components |

| Mobile Phase B | Acetonitrile with 0.1% TFA acs.orggoogle.com | Gradient elution for separating components |

| Detection | UV at 220 nm or 280 nm google.comrsc.orgscienceopen.com | Monitoring peptide bonds and aromatic groups |

| Flow Rate | 0.375 - 1.0 mL/min scienceopen.com | Controls the speed of the separation |

Derivatization Strategies for HPLC Analysis of Fmoc-Amine Compounds

While the Fmoc group itself is a chromophore, derivatization strategies are often employed to enhance the detection of amines and amino acids in HPLC, particularly when dealing with low concentrations. thermofisher.comsigmaaldrich.com Pre-column derivatization involves reacting the analyte with a labeling reagent to form a derivative that is more easily detectable, often by fluorescence. thermofisher.comacs.org

9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used pre-column derivatization reagent for both primary and secondary amines. thermofisher.comacs.orgsigmaaldrich.com The reaction is typically carried out in a buffered alkaline solution, such as borate (B1201080) buffer, at room temperature. nih.govnih.govoup.com The resulting Fmoc derivatives are highly fluorescent, allowing for sensitive detection. nih.govnih.gov The reaction conditions, including pH, reagent concentration, and reaction time, are optimized to ensure quantitative derivatization. nih.gov

Other common derivatization reagents for amines include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). thermofisher.commdpi.comnih.gov OPA is particularly useful as it reacts with primary amines under mild conditions to form highly fluorescent products. nih.gov For complex samples, a combination of derivatization agents can be used to selectively analyze different types of amines. mdpi.com

Interactive Data Table: Common Derivatization Reagents for Amine Analysis by HPLC

| Reagent | Target Analytes | Detection Method | Key Features |

| Fmoc-Cl | Primary and secondary amines thermofisher.comacs.org | Fluorescence nih.govnih.gov | Forms stable, highly fluorescent derivatives. |

| OPA | Primary amines nih.gov | Fluorescence nih.gov | Rapid reaction under mild conditions. |

| Dansyl Chloride | Primary and secondary amines wiley.com | UV or Fluorescence wiley.com | Requires optimization for different matrices. wiley.com |

| NBD-Cl | Primary and secondary amines, thiols mdpi.com | Fluorescence mdpi.com | Versatile reagent for various functional groups. |

Spectroscopic Techniques for Elucidating Self-Assembly Mechanisms and Structures

Spectroscopic methods are powerful tools for investigating the non-covalent interactions that drive the self-assembly of Fmoc-DAUnd HCl and for characterizing the resulting supramolecular structures.

Circular Dichroism (CD) spectroscopy is highly sensitive to the chiral arrangement of molecules and is therefore instrumental in studying the formation of ordered, chiral assemblies of Fmoc-DAUnd HCl. rsc.orgmdpi.com The self-assembly of Fmoc-amino acids and peptides often leads to the formation of β-sheet structures, which can be identified by characteristic signals in the CD spectrum. researchgate.netreading.ac.uk

The CD spectra of Fmoc-peptide assemblies often show signals in the 250-310 nm region, which are attributed to the π-π stacking of the aromatic fluorenyl moieties. researchgate.netresearchgate.net The peptide backbone itself can give rise to signals in the far-UV region (around 190-250 nm), providing information about the secondary structure. frontiersin.org For instance, the formation of β-sheets in Fmoc-peptide assemblies has been confirmed by the presence of specific CD signals. reading.ac.ukresearchgate.net Changes in the CD spectrum, such as the inversion of signals, can indicate transitions in the supramolecular chirality of the assemblies, which can sometimes be triggered by external factors like temperature. nih.gov The intensity and position of the CD signals can also provide insights into the degree of molecular organization within the self-assembled structures. mdpi.comacs.org

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the intermolecular interactions, particularly hydrogen bonding, that play a crucial role in the self-assembly of Fmoc-DAUnd HCl. nih.govnih.gov The formation of hydrogen bonds between the amide groups in peptide-like structures leads to characteristic shifts in the vibrational frequencies of specific bonds. rsc.orgrsc.org

The Amide I region (approximately 1600-1700 cm⁻¹) of the FTIR spectrum is particularly informative. nih.gov Peaks in the range of 1613–1630 cm⁻¹ are typically associated with the formation of β-sheet structures. nih.gov The presence of hydrogen bonds is also indicated by shifts in the N-H stretching region. rsc.org In the context of Fmoc-amino acid self-assembly, specific stretching vibrations of the C=O from the carboxyl group (around 1690-1700 cm⁻¹) can also provide evidence for the formation of hydrogen bonds. nih.gov By analyzing the FTIR spectra of Fmoc-DAUnd HCl assemblies, researchers can gain a detailed understanding of the hydrogen bonding network that stabilizes the supramolecular structure. nih.govnih.govresearchgate.net

Fluorescence spectroscopy is a highly sensitive method for monitoring the aggregation of Fmoc-DAUnd HCl and for probing changes in the microenvironment surrounding the molecules during self-assembly. rsc.orgunimi.it The fluorenyl group of the Fmoc moiety is intrinsically fluorescent, making it a convenient built-in probe. nih.gov

The fluorescence emission of the Fmoc group is sensitive to its local environment. rsc.org Upon aggregation, changes in the polarity and viscosity of the microenvironment can lead to shifts in the emission wavelength and changes in the fluorescence intensity. rsc.org For example, a red shift in the emission maximum of the Fmoc group is often observed upon aggregation, indicating the formation of π-π stacked fluorenyl moieties. researchgate.net This phenomenon can be used to determine the critical aggregation concentration (CAC) of the self-assembling system. nih.gov

In addition to using the intrinsic fluorescence of the Fmoc group, external fluorescent probes can also be employed to study the self-assembly process. rsc.orgresearchgate.netresearchgate.net These probes can provide information about specific properties of the aggregates, such as their hydrophobic domains or surface charge. rsc.orgthno.orgnih.gov For example, Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, and it is often used to monitor the formation of fibrillar aggregates. rsc.orgnih.gov

Interactive Data Table: Spectroscopic Signatures of Fmoc-DAUnd HCl Self-Assembly

| Technique | Observable Change | Structural Interpretation |

| Circular Dichroism (CD) | Signals in 250-310 nm range researchgate.netresearchgate.net | π-π stacking of fluorenyl groups |

| Characteristic far-UV signals frontiersin.org | Formation of β-sheet secondary structures | |

| FTIR Spectroscopy | Peaks in Amide I region (1613–1630 cm⁻¹) nih.gov | Presence of β-sheet structures |

| Shifts in N-H and C=O stretching frequencies rsc.orgnih.gov | Formation of intermolecular hydrogen bonds | |

| Fluorescence Spectroscopy | Red shift in Fmoc emission researchgate.net | Aggregation and π-π stacking of fluorenyl groups |

| Change in fluorescence intensity nih.gov | Monitoring aggregation and determining CAC |

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no specific information available for the chemical compound "Fmoc-DAUnd HCl" that would allow for the creation of the requested article. The abbreviation "DAUnd" does not correspond to a standard or widely recognized chemical entity for which characterization data has been published.

Searches for plausible related structures, such as N-Fmoc-diaminoundecanoic acid hydrochloride, and its potential self-assembly and hydrogel properties, also did not yield any specific results matching the detailed outline provided. The requested data for advanced analytical and spectroscopic characterization, including specific NMR, electron microscopy, atomic force microscopy, rheological investigations, and computational modeling for this particular compound, are not present in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "Fmoc-DAUnd HCl" as per the user's strict instructions. Providing information on other, related Fmoc-amino acids or peptides would violate the core requirement of focusing exclusively on the specified compound.

Research Applications of Fmoc Daund Hcl in Chemical and Materials Science

Fmoc-DAUnd HCl as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of a temporary Fmoc protecting group on one of the two primary amines of the diaminoundecane backbone makes Fmoc-DAUnd HCl a valuable component for the controlled, stepwise synthesis of elaborate molecular architectures.

Integration into Solid-Phase Peptide and Peptoid Synthesis

In the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology, peptide chains are elongated by sequentially adding amino acids to a growing chain anchored to a solid support. chempep.comiris-biotech.de The process involves a repeated cycle of deprotection and coupling. Fmoc-DAUnd HCl can be incorporated into peptide sequences as a non-standard residue to introduce a long, flexible, and hydrophobic spacer. sigmaaldrich.comsigmaaldrich.com

The synthesis cycle for incorporating Fmoc-DAUnd HCl is as follows:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine.

Activation and Coupling: The carboxylic acid of the incoming Fmoc-DAUnd HCl is pre-activated using standard coupling reagents (e.g., HBTU, PyBOP) to form a highly reactive species. This activated compound is then added to the resin, forming a new amide bond with the exposed amine of the peptide chain.

Washing: Excess reagents are washed away from the resin.

After incorporation, the terminal amine of the undecane (B72203) chain (initially present as a hydrochloride salt) can be used for further functionalization, or the new N-terminal Fmoc group can be removed to continue the elongation of the peptide chain. This allows for the creation of peptides with unique structural features, such as specific lengths for spanning membranes or for creating defined intramolecular distances.

Similarly, in peptoid synthesis, which involves the "submonomer" method, Fmoc-DAUnd HCl can be utilized. After the initial acylation of a resin-bound amine with a haloacetic acid, the deprotected amine of the DAUnd moiety can act as the nucleophile in the subsequent displacement step, thereby incorporating the long alkyl chain into the peptoid backbone.

Synthesis of Functionalized Polymers and Oligonucleotide-Peptide Conjugates

Fmoc-DAUnd HCl serves as a valuable monomer or functionalizing agent in polymer chemistry. The presence of two distinct amine groups—one protected and one available (after neutralization)—allows for its controlled integration into polymer chains. For instance, it can be used in step-growth polymerization to create polyamides with long, hydrophobic segments, influencing the material's thermal and mechanical properties.

In the synthesis of oligonucleotide-peptide conjugates (OPCs), which are chimeric molecules with potential applications in diagnostics and therapeutics, linkers are crucial for connecting the two distinct moieties. mdpi.comresearchgate.net Fmoc-DAUnd HCl is an ideal candidate for a flexible, long-chain linker. google.com It can be attached to either the oligonucleotide or the peptide during solid-phase synthesis. The long undecane chain provides spatial separation between the nucleic acid and the peptide, which can be critical for maintaining the biological activity and structural integrity of both components by minimizing steric hindrance. The synthetic strategy often involves synthesizing one part of the conjugate first (e.g., the peptide) and then using the deprotected amine of the linker to initiate the synthesis of the second part (the oligonucleotide), or vice-versa. researchgate.net

Development of Advanced Biomaterials Based on Fmoc-DAUnd HCl Self-Assemblies (Non-Clinical Focus)

The amphiphilic nature of Fmoc-DAUnd HCl, arising from the large, aromatic, and hydrophobic Fmoc group coupled with a long alkyl chain and a polar amine terminus, drives its self-assembly into ordered nanostructures in solution. d-nb.infobeilstein-journals.org This behavior is a cornerstone for developing novel biomaterials without a direct clinical application focus. The primary non-covalent interactions governing this process are π-π stacking between the fluorenyl rings of the Fmoc groups and hydrophobic interactions among the undecane chains. manchester.ac.uk

Design of Scaffolds for Cell Culture and Tissue Engineering Models

Self-assembling short peptides and amino acid derivatives, particularly those modified with an Fmoc group, are known to form nanofibrous hydrogels. biorxiv.orgmdpi.com These hydrogels are highly hydrated, three-dimensional networks that can mimic the extracellular matrix (ECM), providing a supportive environment for 3D cell culture and tissue engineering research. mdpi.comrsc.org

The self-assembly of Fmoc-DAUnd HCl is expected to form robust hydrogels due to the combination of strong π-π stacking and the extensive hydrophobic forces from the C11 chain. These hydrogels can be used as scaffolds to study cell behavior, such as adhesion, proliferation, and migration, in a 3D context. researchgate.net The mechanical properties of the hydrogel, such as stiffness, can often be tuned by adjusting the concentration of the building block or the conditions of gelation (e.g., pH or solvent switching), which in turn influences cellular responses. nih.gov

| Feature | Fmoc-Amino Acid (e.g., Fmoc-FF) | Fmoc-DAUnd HCl (Predicted) |

| Primary Self-Assembly Forces | π-π stacking, Hydrogen bonding | π-π stacking, Strong Hydrophobic interactions |

| Typical Nanostructure | Nanofibers, Nanotubes | Nanofibers, Nanosheets |

| Minimum Gelation Concentration | Low (e.g., <0.5 wt%) | Potentially Very Low (<0.2 wt%) |

| Hydrogel Stiffness (G') | Variable (Pa to kPa range) | Potentially Higher Stiffness due to enhanced hydrophobic packing |

| Key Application | Scaffolds for cell culture, Drug delivery | Scaffolds with high mechanical stability, Hybrid materials |

This table provides a comparative overview of the expected properties of hydrogels formed from Fmoc-DAUnd HCl versus a standard Fmoc-dipeptide like Fmoc-diphenylalanine (Fmoc-FF), based on established principles of self-assembly.

Fabrication of Hybrid Materials with Fmoc-DAUnd HCl Components

Hybrid materials, which combine the properties of two or more distinct components, can be fabricated using Fmoc-DAUnd HCl. The self-assembled nanofibrous network of an Fmoc-DAUnd HCl hydrogel can serve as a scaffold to entrap other materials, such as polymers, nanoparticles, or other bioactive molecules. For example, incorporating polyethylene (B3416737) glycol (PEG) could modify the hydrophilic properties of the scaffold, while embedding carbon nanotubes could alter its conductive properties. chemimpex.com The long alkyl chain of Fmoc-DAUnd HCl can also act as a hydrophobic anchor, promoting its integration into lipid-based systems or other polymeric materials to create functionalized surfaces or bulk materials with tailored properties.

Fmoc-DAUnd HCl in Supramolecular Catalysis and Molecular Recognition Systems

Supramolecular chemistry leverages non-covalent interactions to create complex, functional assemblies. The self-assembled nanostructures of Fmoc-DAUnd HCl offer potential as platforms for supramolecular catalysis and molecular recognition.

The fibrous networks formed by Fmoc-DAUnd HCl can create unique microenvironments. The hydrophobic core, formed by the undecane chains and fluorenyl groups, can act as a binding pocket to concentrate nonpolar reactants, mimicking the active site of an enzyme and potentially accelerating chemical reactions. nih.gov By co-assembling Fmoc-DAUnd HCl with catalytically active species (e.g., metal ions or other functional amino acids), it is possible to design enzyme-mimicking systems where the scaffold provides structural support and a favorable reaction environment. researchgate.netrsc.orgrsc.org For instance, the ordered arrangement of functional groups along the nanofibers could lead to cooperative catalytic effects.

These same principles apply to molecular recognition. The defined chemical environment of the self-assembled structures—featuring aromatic, hydrophobic, and charged regions—can be engineered to selectively bind to specific guest molecules. This could be exploited in the development of novel sensor systems or for the controlled capture and release of small molecules.

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

| Fmoc-DAUnd HCl | N-(9-fluorenylmethoxycarbonyl)-1,11-diaminoundecane hydrochloride |

| SPPS | Solid-Phase Peptide Synthesis |

| DMF | Dimethylformamide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| OPCs | Oligonucleotide-Peptide Conjugates |

| ECM | Extracellular Matrix |

| Fmoc-FF | N-(9-fluorenylmethoxycarbonyl)-diphenylalanine |

| PEG | Polyethylene glycol |

| Boc | tert-Butoxycarbonyl |

| C10-FFVK | Decanoyl-Phenylalanine-Phenylalanine-Valine-Lysine |

| Cou-VFFAHH | Coumarin-Valine-Phenylalanine-Phenylalanine-Alanine-Histidine-Histidine |

| Fmoc-VFFAHH | Fmoc-Valine-Phenylalanine-Phenylalanine-Alanine-Histidine-Histidine |

| Fmoc-Tyr | Fmoc-Tyrosine |

| Fmoc-Phe | Fmoc-Phenylalanine |

| Fmoc-Lys | Fmoc-Lysine |

| Fmoc-fFfFGRGD | Fmoc-(4-fluoro-Phe)-(4-fluoro-Phe)-(4-fluoro-Phe)-Gly-Arg-Gly-Asp |

| Fmoc-RGD | Fmoc-Arginine-Glycine-Aspartic acid |

Design of Stimuli-Responsive Carriers for Controlled Release Research

Fmoc-DAUnd HCl in Environmental Remediation and Sensing Research

The unique self-assembly properties of Fmoc-DAUnd HCl and related amphiphiles present conceptual opportunities in the field of environmental science, particularly for remediation and chemical sensing. The ability to form robust hydrogels that can interact with and sequester environmental pollutants is a promising area of research.

For environmental remediation, hydrogels based on Fmoc-DAUnd HCl could be conceptualized as sustainable and selective absorbents. Research on other peptide- and amino acid-based hydrogels has demonstrated the effective removal of toxic heavy metal ions (like Pb²⁺ and Cd²⁺) and organic dyes from contaminated water. rsc.orgacs.org The mechanism involves the functional groups within the hydrogel network (e.g., carboxylic acids) acting as binding sites for pollutants. ias.ac.in The long hydrophobic alkyl chain of Fmoc-DAUnd HCl could also facilitate the absorption of nonpolar pollutants, such as those found in oil spills. acs.orgias.ac.in The gel could be introduced into contaminated water, where it would absorb the pollutants, and then be physically removed, thus cleaning the water. The reversible nature of these physical gels could also allow for the release of the trapped pollutants in a controlled manner for disposal and the recycling of the gelator material. acs.org

In the realm of sensing, Fmoc-DAUnd HCl could serve as a component in the development of chemosensors. The self-assembly process is highly sensitive to the surrounding chemical environment. nih.govmdpi.com The introduction of a specific analyte could potentially disrupt or alter the self-assembly, leading to a change in a measurable property, such as fluorescence or mechanical strength. For instance, the intrinsic fluorescence of the Fmoc group is sensitive to its local environment. nih.gov The binding of a target pollutant to the hydrogel network could alter the aggregation state of the Fmoc groups, causing a detectable shift in the fluorescence emission spectrum, thereby signaling the presence of the analyte. nih.gov While specific sensors based on Fmoc-DAUnd HCl have not been reported, the principles have been demonstrated with other peptide-based systems for a variety of targets. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Fmoc-DAUnd HCl, and how should conflicting data be resolved?

- Methodology : Use reverse-phase HPLC with a C18 column and UV detection at 265–280 nm (λmax for Fmoc groups). Validate results with mass spectrometry (MS) for molecular weight confirmation. If discrepancies arise between HPLC and MS (e.g., impurities undetected by UV), perform 1H/13C NMR to identify structural anomalies. Cross-reference retention times and spectral data with literature or supplier certificates .

- Data Contradiction Example : A peak in HPLC may suggest >98% purity, but MS/MS fragmentation reveals trace byproducts. In such cases, optimize gradient elution parameters or use orthogonal methods like ion-exchange chromatography .

Q. How should researchers handle solubility challenges when using Fmoc-DAUnd HCl in solid-phase peptide synthesis (SPPS)?

- Methodology : Dissolve Fmoc-DAUnd HCl in DMSO or DMF (10–20 mM) with 0.1% TFA to enhance solubility. If precipitation occurs during coupling, increase solvent volume or add 0.1 M HOBt to reduce aggregation. Monitor reaction efficiency via Kaiser/ninhydrin tests for unreacted amines .

- Troubleshooting : Persistent insolubility may indicate improper deprotection (e.g., incomplete Fmoc removal). Verify piperidine/DMF (20% v/v) treatment duration (2 × 5 min) and flow rates in automated SPPS systems .

Q. What protocols ensure reproducibility in Fmoc-DAUnd HCl storage and handling?

- Methodology : Store lyophilized powder at –20°C under argon to prevent moisture absorption and racemization. For long-term stability, aliquot into amber vials with desiccants. Before use, equilibrate to room temperature in a dry environment to avoid hydrate formation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of Fmoc-DAUnd HCl in sterically hindered peptide sequences?

- Methodology : Use double coupling with 2–4 equivalents of Fmoc-DAUnd HCl and activators like HBTU/DIPEA (1:2 molar ratio). For severe steric hindrance, switch to DIC/Oxyma Pure to minimize racemization. Monitor real-time kinetics via in situ FTIR to track carbonyl stretching (1660–1680 cm⁻¹) during activation .

- Data Interpretation : If coupling yields <90%, analyze resin-bound intermediates via MALDI-TOF MS to detect truncations. Adjust activation time or temperature (e.g., 25°C → 40°C) for improved kinetics .

Q. What strategies resolve ambiguities in NMR data for Fmoc-DAUnd HCl derivatives?

- Methodology : For overlapping proton signals (e.g., δ 7.2–7.8 ppm for Fmoc aromatic protons), acquire 2D NMR (COSY, HSQC) to assign coupling patterns and carbon environments. Use deuterated DMSO-d6 to minimize solvent interference. If residual water obscures peaks, apply presaturation or gradient shimming .

- Case Study : A 13C signal at δ 156 ppm (Fmoc carbonyl) split into doublets may indicate rotameric conformations. Perform variable-temperature NMR (25–60°C) to coalesce signals and confirm dynamic equilibria .

Q. How can researchers validate the absence of racemization during Fmoc-DAUnd HCl incorporation?

- Methodology : After cleavage/deprotection, analyze the final peptide via chiral HPLC (e.g., Chirobiotic T column) with polarimetric detection. Compare retention times to L/D-amino acid standards. For quantitative analysis, use Marfey’s reagent to derivatize free amines and quantify enantiomeric excess (≥99% for high-fidelity synthesis) .

Experimental Design & Data Management

Q. What steps ensure ethical and reproducible data collection in studies involving Fmoc-DAUnd HCl?

- Methodology : Document synthesis parameters (activator ratios, reaction times) in electronic lab notebooks with version control. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/HPLC data in repositories like Zenodo or Figshare. Include metadata such as solvent lot numbers and instrument calibration dates .

- Conflict Resolution : If collaborators report inconsistent yields, cross-validate protocols via round-robin testing with centralized reagents and blinded samples .

Q. How should researchers address discrepancies between computational predictions and experimental results for Fmoc-DAUnd HCl reactivity?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model activation barriers for acylation. Compare with empirical kinetic data from stopped-flow UV/Vis experiments. If deviations exceed 10%, re-examine solvent effects (implicit vs. explicit solvation models) or transition-state approximations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.